molecular formula C9H8FNO B1337768 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one CAS No. 214045-84-8

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B1337768
M. Wt: 165.16 g/mol
InChI Key: QAYARJVVFMRVQJ-UHFFFAOYSA-N
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Patent
US08399481B2

Procedure details

To a solution of 5-fluoro-1-indanone (1.5 g, 10 mmol) and methanesulfonic acid (6 ml, 90 mmol) in anhydrous dichloromethane (6 ml) was added sodium azide (1.30 g, 20 mmol) whilst maintaining the temperature of the reaction between 21 and 26° C. The reaction was stirred for 15 hrs and then cooled in ice and basified using 5N sodium hydroxide solution. The organic phase was separated and the aqueous phase extracted with dichloromethane (2×10 ml). The combined organics were washed with water and brine, then dried (MgSO4) and evaporated in vacuo. The resulting residue was purified by flash column chromatography (50% ethyl acetate in dichloromethane) to afford the title compound as a light brown solid (1.0 g, 61%). HPLC retention time 3.18 min. Mass spectrum (ES+) m/z 166 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.CS(O)(=O)=O.[N-:17]=[N+]=[N-].[Na+].[OH-].[Na+]>ClCCl>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:17][CH2:6][CH2:5]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C=C2CCC(C2=CC1)=O
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
1.3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction between 21 and 26° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane (2×10 ml)
WASH
Type
WASH
Details
The combined organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (50% ethyl acetate in dichloromethane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC=1C=C2CCNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.